molecular formula C23H28N4O6S2 B591522 N-[[(4R)-5,5-Dimethyl-3-(phenylsulfonyl)-4-thiazolidinyl]carbonyl]-3-[[[(phenylmethyl)amino]carbonyl]amino]-L-alanine CAS No. 916734-43-5

N-[[(4R)-5,5-Dimethyl-3-(phenylsulfonyl)-4-thiazolidinyl]carbonyl]-3-[[[(phenylmethyl)amino]carbonyl]amino]-L-alanine

Cat. No. B591522
CAS RN: 916734-43-5
M. Wt: 520.619
InChI Key: XKLHCUGVLCGKKX-RBUKOAKNSA-N
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Description

TC-I 15(cas 916734-43-5) is a highly potent, selective, allosteric small-molecule inhibitor of integrin α2β1 with IC50 of 12 nM;  TC-I 15 has shown to prevent pathological thrombus formation .

Scientific Research Applications

Integrin Receptor Inhibition

TC-I 15 is a potent α2β1 integrin inhibitor . Integrins are a family of cell surface receptors that mediate cell-cell and cell-extracellular matrix interactions, which can influence cell migration, proliferation, survival, and differentiation . Therefore, TC-I 15 could be used in research related to these cellular processes.

Antithrombotic Activity

TC-I 15 displays antithrombotic activity in vivo . This means it can prevent clot formation, which is a critical aspect of many cardiovascular diseases. Thus, it could be used in research or therapeutic applications related to thrombosis or other clotting disorders .

Selectivity Over Other Integrins

TC-I 15 displays selectivity for α2β1 over αvβ3, α5β1, α6β1 and αIIbβ3 at concentrations exceeding 1000 nM . This selectivity could make it a useful tool in research aimed at understanding the specific roles of different integrins .

Collagen IV Production Reduction

TC-I 15 reduces collagen IV production in mesangial cells . Collagen IV is a type of collagen found primarily in the basal lamina, and mesangial cells are specialized cells around blood vessels in the kidneys. This suggests potential applications in research related to kidney function or diseases .

Radiopharmaceutical Research

Although not directly related to TC-I 15, the compound’s name includes “Tc”, which is also the symbol for technetium . Technetium-99m is used in many radiopharmaceuticals for diagnostic imaging . While TC-I 15 is not a radiopharmaceutical, its study could potentially inform research in this field .

Superconductivity Research

Again, while not directly related to TC-I 15, the “Tc” in its name could also refer to the critical temperature (Tc) in superconductivity . While TC-I 15 is not a superconductor, its study could potentially inform research in materials science, particularly in the search for new high-Tc superconductors .

properties

IUPAC Name

(2S)-2-[[(4R)-3-(benzenesulfonyl)-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]amino]-3-(benzylcarbamoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6S2/c1-23(2)19(27(15-34-23)35(32,33)17-11-7-4-8-12-17)20(28)26-18(21(29)30)14-25-22(31)24-13-16-9-5-3-6-10-16/h3-12,18-19H,13-15H2,1-2H3,(H,26,28)(H,29,30)(H2,24,25,31)/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLHCUGVLCGKKX-RBUKOAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(CS1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC(CNC(=O)NCC3=CC=CC=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](N(CS1)S(=O)(=O)C2=CC=CC=C2)C(=O)N[C@@H](CNC(=O)NCC3=CC=CC=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[[(4R)-5,5-Dimethyl-3-(phenylsulfonyl)-4-thiazolidinyl]carbonyl]-3-[[[(phenylmethyl)amino]carbonyl]amino]-L-alanine
Reactant of Route 2
N-[[(4R)-5,5-Dimethyl-3-(phenylsulfonyl)-4-thiazolidinyl]carbonyl]-3-[[[(phenylmethyl)amino]carbonyl]amino]-L-alanine
Reactant of Route 3
N-[[(4R)-5,5-Dimethyl-3-(phenylsulfonyl)-4-thiazolidinyl]carbonyl]-3-[[[(phenylmethyl)amino]carbonyl]amino]-L-alanine
Reactant of Route 4
N-[[(4R)-5,5-Dimethyl-3-(phenylsulfonyl)-4-thiazolidinyl]carbonyl]-3-[[[(phenylmethyl)amino]carbonyl]amino]-L-alanine
Reactant of Route 5
N-[[(4R)-5,5-Dimethyl-3-(phenylsulfonyl)-4-thiazolidinyl]carbonyl]-3-[[[(phenylmethyl)amino]carbonyl]amino]-L-alanine
Reactant of Route 6
N-[[(4R)-5,5-Dimethyl-3-(phenylsulfonyl)-4-thiazolidinyl]carbonyl]-3-[[[(phenylmethyl)amino]carbonyl]amino]-L-alanine

Q & A

Q1: What is the primary mechanism of action of N-[[(4R)-5,5-Dimethyl-3-(phenylsulfonyl)-4-thiazolidinyl]carbonyl]-3-[[[(phenylmethyl)amino]carbonyl]amino]-L-alanine (TC-I 15)?

A1: TC-I 15 functions as a selective inhibitor of the α2β1 integrin, a transmembrane receptor crucial for cell-extracellular matrix interactions. By binding to α2β1, TC-I 15 disrupts downstream signaling pathways, impacting various cellular processes like adhesion, migration, and collagen metabolism. [, , , ]

Q2: How does substrate stiffness influence collagen metabolism in cardiac fibroblasts, and what is the role of TC-I 15 in this process?

A2: Studies have shown that cardiac fibroblasts respond to the stiffness of their surrounding environment. Fibroblasts cultured on softer substrates exhibit increased collagen synthesis, potentially as a compensatory mechanism to reinforce the matrix. This response is mediated by α2β1 integrin signaling. Interestingly, inhibiting α2β1 with TC-I 15 further enhances collagen production in these cells, suggesting a complex interplay between integrin signaling and substrate stiffness in regulating collagen metabolism. [, ]

Q3: Can you elaborate on the downstream signaling pathways affected by TC-I 15's inhibition of α2β1 integrin?

A3: Research indicates that TC-I 15's blockade of α2β1 integrin impacts the activity of Focal Adhesion Kinase (FAK) and Src kinase, key players in intracellular signaling cascades. These kinases are involved in various cellular responses, including proliferation, survival, and migration. The precise mechanisms by which α2β1 inhibition influences FAK and Src activity, and their subsequent effects on collagen metabolism, require further investigation. [, ]

Q4: Does TC-I 15 affect the release of cytokines like interleukin-6 (IL-6) from cardiac fibroblasts?

A4: Yes, studies using this compound have demonstrated that it can influence IL-6 release from cardiac fibroblasts. Notably, the stiffness of the substrate on which these cells are cultured plays a role. Cells on softer substrates release more IL-6, and this effect is dependent on α2β1 integrin. TC-I 15, by inhibiting α2β1, reduces IL-6 release, highlighting the intricate link between integrin signaling, substrate stiffness, and cytokine production in these cells. []

Q5: Are there any known off-target effects or limitations associated with the use of TC-I 15?

A6: While TC-I 15 is considered a relatively selective inhibitor of α2β1 integrin, further research is necessary to fully elucidate its potential off-target effects. Determining its specificity profile and potential interactions with other cellular pathways is crucial for understanding its broader biological implications and for guiding future therapeutic applications. []

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